molecular formula C22H30N2O4S2 B12406777 AChE-IN-24

AChE-IN-24

Cat. No.: B12406777
M. Wt: 450.6 g/mol
InChI Key: NUNYQVNSVRDGSF-VAWYXSNFSA-N
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Description

AChE-IN-24 is a potent inhibitor of acetylcholinesterase that can cross the blood-brain barrier. It has shown significant inhibitory activity against human acetylcholinesterase with an IC50 value of 0.053 μM. This compound is primarily used in research related to Alzheimer’s disease due to its ability to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AChE-IN-24 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing acetylcholinesterase inhibitors often involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for large-scale production, and ensuring compliance with regulatory standards. This includes the use of industrial reactors, purification systems, and quality control measures to produce the compound in bulk while maintaining its efficacy and safety .

Chemical Reactions Analysis

Types of Reactions

AChE-IN-24 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

AChE-IN-24 has a wide range of scientific research applications, including:

Mechanism of Action

AChE-IN-24 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain. The molecular targets and pathways involved include the catalytic triad of acetylcholinesterase, which consists of serine, histidine, and glutamate residues .

Comparison with Similar Compounds

AChE-IN-24 is compared with other acetylcholinesterase inhibitors such as:

Uniqueness

This compound is unique due to its high potency and ability to cross the blood-brain barrier, making it particularly effective for research related to central nervous system disorders. Its strong inhibitory activity against human acetylcholinesterase sets it apart from other similar compounds .

Properties

Molecular Formula

C22H30N2O4S2

Molecular Weight

450.6 g/mol

IUPAC Name

methyl (E)-4-[3-[4-(2-methylpiperidine-1-carbothioyl)sulfanylbutoxy]anilino]-4-oxobut-2-enoate

InChI

InChI=1S/C22H30N2O4S2/c1-17-8-3-4-13-24(17)22(29)30-15-6-5-14-28-19-10-7-9-18(16-19)23-20(25)11-12-21(26)27-2/h7,9-12,16-17H,3-6,8,13-15H2,1-2H3,(H,23,25)/b12-11+

InChI Key

NUNYQVNSVRDGSF-VAWYXSNFSA-N

Isomeric SMILES

CC1CCCCN1C(=S)SCCCCOC2=CC=CC(=C2)NC(=O)/C=C/C(=O)OC

Canonical SMILES

CC1CCCCN1C(=S)SCCCCOC2=CC=CC(=C2)NC(=O)C=CC(=O)OC

Origin of Product

United States

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